molecular formula C7H4Cl5NO2 B1670837 4-O-Demethylpenclomedine CAS No. 176046-79-0

4-O-Demethylpenclomedine

Cat. No.: B1670837
CAS No.: 176046-79-0
M. Wt: 311.4 g/mol
InChI Key: GUYGGZGIKZIRFO-UHFFFAOYSA-N
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Description

4-O-Demethylpenclomedine, commonly referred to as DMPEN, is a highly reactive principal alkylating metabolite of Penclomedine, a multichlorinated alpha-picoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

DMPEN can be synthesized through the demethylation of Penclomedine. The process involves the use of specific reagents and conditions to achieve the desired transformation. The general synthetic route includes the following steps:

    Starting Material: Penclomedine, a multichlorinated alpha-picoline derivative.

    Demethylation: The demethylation process involves the removal of a methyl group from Penclomedine to form DMPEN.

Industrial Production Methods

The industrial production of DMPEN follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

DMPEN undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DMPEN has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its interactions with biological molecules and its potential as a biochemical tool.

    Medicine: Investigated for its antitumor activity and potential use in cancer therapy.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

DMPEN exerts its effects through a mechanism involving the formation of free radicals in the liver. These free radicals are then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, leading to interstrand crosslinking through the 5-chloro moiety. This process is activated by keto-enol tautomerism, producing an alkylating group, an alpha-haloketo function. The alkylating group interacts with DNA, causing damage and ultimately leading to cell death .

Comparison with Similar Compounds

DMPEN can be compared with other alkylating agents, such as:

Uniqueness of DMPEN

DMPEN is unique due to its specific mechanism of action involving free radical formation and DNA crosslinking. This distinct mechanism allows it to target tumor cells effectively, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGGZGIKZIRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327758
Record name 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function.
Record name 4-O-Demethylpenclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

176046-79-0
Record name 4-O-Demethylpenclomedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-Demethylpenclomedine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06331
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Demethyl-penclomedine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-O-DEMETHYLPENCLOMEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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